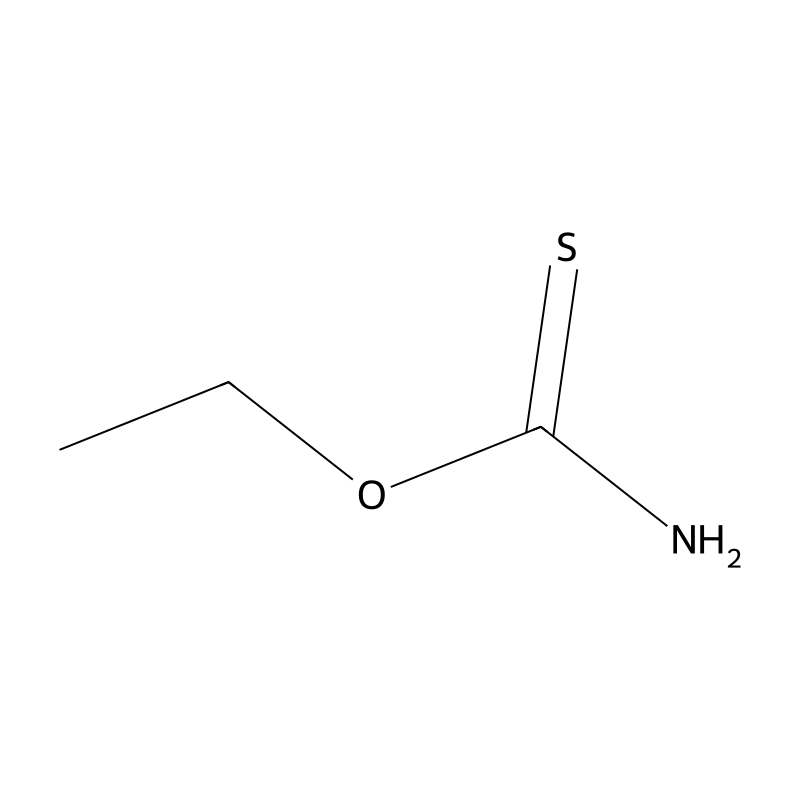

O-Ethyl thiocarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

There is limited information currently available on the specific scientific research applications of O-Ethyl Thiocarbamate. Most references to the compound focus on its industrial uses in mineral processing ().

- Biological Activity: Some Thiocarbamates have been investigated for their potential biological activity, including fungicidal and herbicidal properties (). Research suggests that the way Thiocarbamates interact with specific enzymes in cells may be responsible for these effects. More investigation would be needed to determine if O-Ethyl Thiocarbamate exhibits similar properties.

- Precursors for Organic Synthesis: Thiocarbamates can act as precursors for the synthesis of other organic compounds. For example, they can be used to create dithiocarbamates, which have various industrial applications (). While there is no current research on O-Ethyl Thiocarbamate in this context, it's possible that future studies could explore its potential as a synthetic intermediate.

O-Ethyl thiocarbamate is a member of the thiocarbamate family, which are sulfur analogues of carbamates. Characterized by the presence of a thiocarbonyl group directly connected to nitrogen, this compound is notable for its significant biological activity and various industrial applications, particularly as a collector in sulfide ore flotation processes. Its chemical formula is C₅H₉N₁S, and it is recognized for its unique properties that differentiate it from other organosulfur compounds.

- Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: It can undergo reduction reactions, converting it back to its corresponding thiol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions allow the ethyl group to be replaced by various alkyl or aryl groups under basic conditions.

Major Products- Oxidation: Sulfoxides and sulfones.

- Reduction: Corresponding thiol.

- Substitution: Various alkyl or aryl thiocarbamates.

Thiocarbamates, including O-Ethyl thiocarbamate, exhibit notable biological activities. They are used clinically as topical treatments against dermatophytes and have shown potential in various pharmacological applications. The mechanism of action often involves the disruption of cellular processes in target organisms, making them effective in antifungal treatments . Additionally, some studies suggest that thiocarbamates may interact with specific biological pathways, contributing to their therapeutic effects.

O-Ethyl thiocarbamate can be synthesized through several methods:

- One-Step Catalytic Method: This method involves the direct synthesis of thionocarbamate by reacting xanthate with aliphatic amines in the presence of a catalyst.

- Xanthate Esterification-Aminolysis Method: This two-step process includes esterification followed by aminolysis, which is favored for industrial production due to higher yield and efficiency compared to the one-step method .

These compounds share structural similarities but differ in their specific applications and chemical properties. O-Ethyl thiocarbamate's unique ethyl group contributes to its distinct reactivity and utility compared to its counterparts.

Research on O-Ethyl thiocarbamate has indicated its interactions with various biological systems. Studies have focused on its efficacy against dermatophytes and other fungal pathogens. The compound's ability to disrupt cellular integrity in target organisms highlights its potential as an antifungal agent. Furthermore, investigations into its biochemical pathways have provided insights into how it affects cellular functions at the molecular level .

Fundamental Chemical Properties and Structural Characterization

O-Ethyl thiocarbamate exhibits a well-defined molecular structure characterized by specific physical and chemical parameters that distinguish it within the thiocarbamate family. The compound possesses a molecular weight of 105.16 grams per mole, with a density of 1.129 grams per cubic centimeter at standard conditions. The International Union of Pure and Applied Chemistry designation for this compound is O-ethyl carbamothioate, reflecting its structural composition as an ethyl ester of carbamothioic acid. The compound demonstrates specific optical properties, including a refractive index of 1.524 and exhibits characteristic thermal behavior with a melting point of 39 degrees Celsius and a boiling point of 136.2 degrees Celsius at 760 millimeters of mercury pressure.

The molecular structure of O-ethyl thiocarbamate can be represented by the canonical Simplified Molecular Input Line Entry System notation as CCOC(=S)N, indicating the presence of an ethyl group attached to oxygen, which is bonded to a thiocarbonyl carbon bearing an amino group. The International Chemical Identifier key PWZUZQNZVZKCBI-UHFFFAOYSA-N provides a unique computational representation for database searches and chemical informatics applications. Multiple synonymous designations exist for this compound, including ethyl thiocarbamate, thiocarbamic acid O-ethyl ester, and ethyl thionocarbamate, reflecting various nomenclature systems and historical naming conventions.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₃H₇NOS | |

| Molecular Weight | 105.16 g/mol | |

| Density | 1.129 g/cm³ | |

| Melting Point | 39°C | |

| Boiling Point | 136.2°C at 760 mmHg | |

| Refractive Index | 1.524 | |

| Flash Point | 36.2°C |

Advanced Spectroscopic and Analytical Characterization

The structural elucidation of O-ethyl thiocarbamate relies on multiple analytical techniques that provide comprehensive information about its molecular composition and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, revealing characteristic chemical shifts corresponding to the ethyl group protons and the amino group hydrogens. Mass spectrometry analysis demonstrates fragmentation patterns consistent with the loss of ethoxy groups and the formation of thiocarbonyl-containing fragments, providing crucial information for compound identification and purity assessment. Infrared spectroscopy reveals distinctive absorption bands corresponding to carbon-sulfur double bond stretching frequencies and nitrogen-hydrogen bond vibrations, which serve as fingerprint regions for this class of compounds.

The compound's electronic structure exhibits specific characteristics related to the presence of sulfur in the thiocarbonyl functional group, which influences both its chemical reactivity and physical properties. The polarization of the carbon-sulfur double bond contributes to the compound's susceptibility to nucleophilic attack and its ability to participate in various organic transformations. These electronic features distinguish O-ethyl thiocarbamate from its oxygen-containing carbamate analogs and contribute to its unique reactivity profile in synthetic applications.

O-Ethyl thiocarbamate exhibits a distinctive molecular structure characterized by a planar thiocarbamate moiety with the molecular formula C₃H₇NOS [1] [2]. The compound crystallizes with specific geometric parameters that have been extensively characterized through X-ray crystallographic studies [3].

The central thiocarbamate group displays a nearly planar conformation, with the atoms of the O(C=S)N(C=O)O fragment showing an root mean square deviation of approximately 0.1077 Å from the least-squares plane [3]. This planarity is critical for the electronic delocalization that characterizes thiocarbamate compounds. The thiocarbonyl and ethoxycarbonyl moieties adopt an anti-orientation across the central C-N-C linkage, representing the most thermodynamically stable conformational arrangement [3].

Key structural parameters include a C=S bond length of 1.654 Å, characteristic of partial double-bond character due to resonance stabilization [3]. The C-O bond connecting to the ethyl group measures 1.319 Å, while the C-N bond exhibits a length of 1.366 Å, reflecting the delocalized nature of the thiocarbamate functionality [3]. The molecular geometry demonstrates significant conjugation between the thiocarbonyl group and the nitrogen atom, contributing to the compound's chemical stability.

Conformational analysis reveals that while multiple theoretical conformations are possible around the thiocarbamate group, the crystal structure consistently shows the anti-arrangement where the C=S and C=O double bonds point in opposite directions [4] [3]. This conformational preference is stabilized by intramolecular interactions and minimizes steric hindrance between the bulky substituents.

The ethyl substituent adopts an extended conformation to minimize steric interactions with the thiocarbamate core. Density functional theory calculations support the experimental observations, indicating that the anti-conformation represents the global minimum energy structure in both gas phase and solid state environments [5] [4].

Spectroscopic Identification Techniques

Spectroscopic characterization of O-ethyl thiocarbamate employs multiple analytical techniques that provide complementary structural information. Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic markers for the thiocarbamate functionality [6].

The most distinctive infrared absorption appears in the 1110-1075 cm⁻¹ region, assigned to the C=S stretching vibration [7] [6]. This frequency range is characteristic of thiocarbamate compounds and distinguishes them from related thiocarbonyl-containing molecules. The N-H stretching vibration manifests as a broad absorption band between 3300-3400 cm⁻¹, typical of primary amide functionality [8] [7].

Additional infrared features include C-O stretching vibrations in the 1200-1300 cm⁻¹ region and C-N stretching modes characteristic of the thioureide band appearing between 1400-1500 cm⁻¹ [7]. These vibrations reflect the delocalized electronic structure of the thiocarbamate moiety, where the C-N bond exhibits partial double-bond character.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis. The ¹H NMR spectrum displays a characteristic singlet at δ 9.55 ppm corresponding to the NH proton, with the downfield chemical shift indicating hydrogen bonding interactions [8]. The ethoxy substituent generates a classic ethyl pattern with a quartet at δ 4.36 ppm (J = 7.1 Hz) for the OCH₂ protons and a triplet at δ 1.23 ppm (J = 7.1 Hz) for the terminal methyl group [8].

¹³C NMR spectroscopy reveals the thiocarbonyl carbon as a characteristic resonance at δ 191.0 ppm, reflecting the electron-deficient nature of this carbon center [8]. The ethoxy carbons appear at δ 65.6 ppm (OCH₂) and δ 14.5 ppm (CH₃), consistent with typical alkoxy substituent chemical shifts [8].

Mass spectrometry provides molecular ion identification and fragmentation patterns characteristic of thiocarbamate compounds. Typical fragmentation involves loss of the ethoxy group (C₂H₅O, m/z 45) and formation of carbamothioic acid fragments [8].

Crystallographic Studies and Density Functional Theory Calculations

Crystallographic analysis of O-ethyl thiocarbamate and related compounds reveals important structural details that complement computational predictions. The compound crystallizes in various space groups depending on crystallization conditions, with triclinic P1̄ being commonly observed [3].

X-ray diffraction studies demonstrate that the molecule adopts a nearly planar conformation in the solid state, with minimal deviation from planarity for the central thiocarbamate fragment [3]. The crystal packing is stabilized by intermolecular N-H···S=C hydrogen bonds between adjacent molecules, forming centrosymmetric dimers with N···S distances of approximately 2.54 Å [3].

Density functional theory calculations using B3LYP and M06-2X functionals provide comprehensive electronic structure information [9] [10] [11]. These computational studies reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the sulfur atom and nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the thiocarbonyl carbon and ethoxy oxygen [9].

DFT calculations predict electronic properties including HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potentials [9] [12]. The computed bond lengths and angles show excellent agreement with experimental crystallographic data, validating the theoretical approach [10] [3]. Natural bond orbital analysis indicates significant charge transfer from the nitrogen lone pair to the thiocarbonyl σ* orbital, contributing to the observed C-N bond shortening [10].

Vibrational frequency calculations successfully reproduce the experimental infrared spectrum, with computed C=S stretching frequencies matching observed values within 10 cm⁻¹ [9] [12]. The calculations also predict thermodynamic properties including enthalpy of formation, heat capacity, and entropy values that are essential for understanding the compound's stability and reactivity.

Periodic DFT calculations using the GIPAW (Gauge Including Projector Augmented Wave) method accurately predict NMR chemical shifts, particularly for ¹³C nuclei where relativistic effects become important [10]. These calculations demonstrate the power of combining experimental and theoretical approaches for comprehensive molecular characterization.

Comparative Analysis with Analogous Thiocarbamates

Systematic comparison of O-ethyl thiocarbamate with structurally related analogues reveals important structure-property relationships within the thiocarbamate family. The analysis encompasses O-methyl, O-isopropyl, and O-butyl thiocarbamates, as well as the isomeric S-ethyl thiocarbamate [14] [15].

Molecular weight progression from O-methyl (91.13 g/mol) through O-ethyl (105.16 g/mol) to O-butyl (133.21 g/mol) demonstrates the systematic effect of alkyl chain extension [16]. Correspondingly, melting points vary significantly, with O-isopropyl thiocarbamate exhibiting the highest melting point (120-122°C) due to enhanced crystal packing efficiency, while O-butyl shows the lowest (35-37°C) reflecting increased molecular flexibility [16] [17] [18].

Infrared spectroscopic comparison reveals subtle but systematic variations in C=S stretching frequencies. O-methyl thiocarbamate displays the highest frequency (1115-1080 cm⁻¹), while frequencies decrease progressively with increasing alkyl chain length, reaching 1108-1073 cm⁻¹ for the butyl analogue [6]. This trend reflects the electron-donating capacity of the alkyl substituents, which increases electron density at the thiocarbonyl group.

The isomeric S-ethyl thiocarbamate provides an important structural comparison, exhibiting significantly different spectroscopic properties despite identical molecular formulas [19]. The C=S stretching frequency appears at lower wavenumbers (1050-1020 cm⁻¹) due to the altered electronic environment when sulfur rather than oxygen serves as the alkyl-accepting heteroatom [6].

Conformational preferences show remarkable consistency across the series, with all O-alkyl thiocarbamates adopting the anti-arrangement of thiocarbonyl and alkoxycarbonyl groups [5] [4] [3]. This conformational uniformity suggests that electronic factors dominate over steric considerations in determining molecular geometry.

Pharmacokinetic studies reveal significant differences in biological behavior among thiocarbamate analogues [14]. Hydrophilic derivatives demonstrate enhanced stability and altered metabolic pathways compared to more lipophilic analogues, highlighting the importance of substituent selection in applications requiring biological activity [14].

Crystal structure analysis across the series reveals consistent hydrogen bonding patterns, with N-H···S=C interactions serving as the primary intermolecular organizing force [3] [20]. However, packing efficiency varies with substituent bulk, influencing melting points and other physical properties [20].

Density functional theory calculations demonstrate that electronic properties remain relatively constant across the alkyl series, with HOMO and LUMO energies varying by less than 0.5 eV [9] [12]. This electronic similarity underlies the comparable chemical reactivity observed for these compounds, while physical property differences arise primarily from intermolecular interactions and molecular size effects.

Classical Nucleophilic Substitution Approaches

Classical nucleophilic substitution represents the foundational synthetic methodology for O-ethyl thiocarbamate preparation. This approach primarily involves the nucleophilic attack on the thiocarbamate moiety through well-established mechanistic pathways.

The aminolysis reactions of aryl N-phenyl thiocarbamates with benzylamines in acetonitrile demonstrate the fundamental principles of nucleophilic substitution in thiocarbamate chemistry [1]. These reactions proceed significantly faster than their carbamate counterparts, with rate increases attributed to the superior leaving group ability of thiophenoxide compared to phenoxide. The mechanism involves either concerted or stepwise pathways depending on the specific substrate structure and reaction conditions.

Research has established that the aminolysis of O-ethyl S-(2,4-dinitrophenyl) thiocarbonate follows a concerted mechanism [2]. The reaction kinetics show first-order dependence on both the substrate and nucleophile, with negative cross-interaction coefficients (ρXZ = -0.63) supporting the proposed concerted pathway. The violation of the reactivity-selectivity principle further confirms this mechanistic assignment.

The stepwise mechanism operates through the formation of a zwitterionic tetrahedral intermediate [3]. This pathway is characterized by the initial nucleophilic attack forming a charged intermediate, followed by the elimination of the leaving group. The choice between concerted and stepwise mechanisms depends on the nature of the leaving group and the nucleophile strength.

Unimolecular nucleophilic substitution (SN1) reactions also play a role in thiocarbamate synthesis [4]. The SN1 mechanism involves the formation of a carbocation intermediate and exhibits first-order kinetics with respect to the alkyl halide substrate. The rate of reaction follows the order: tertiary > secondary > primary alkyl halides.

The addition-elimination mechanism represents another important pathway in nucleophilic substitution [5] [6]. This mechanism involves the initial formation of a tetrahedral intermediate through nucleophilic attack, followed by the elimination of the leaving group. The process is favored when the leaving group is a weaker base than the nucleophile.

Table 3.1: Comparison of Nucleophilic Substitution Mechanisms

| Mechanism | Kinetics | Intermediate | Selectivity | Typical Conditions |

|---|---|---|---|---|

| Concerted | Second-order | None | High | Acetonitrile, moderate temperature |

| Stepwise | Second-order | Tetrahedral zwitterion | Moderate | Protic solvents, variable temperature |

| SN1 | First-order | Carbocation | Low | Polar solvents, elevated temperature |

| Addition-Elimination | Second-order | Tetrahedral neutral | High | Various solvents, controlled temperature |

Catalytic Aminolysis of Xanthate Derivatives

The catalytic aminolysis of xanthate derivatives represents a sophisticated approach to thiocarbamate synthesis, offering enhanced selectivity and improved reaction conditions. This methodology leverages the unique reactivity of xanthate compounds to achieve efficient conversion to thiocarbamate products.

The catalytic synthesis of thionocarbamates from xanthates and amines has been extensively developed [7]. The general reaction involves a 1:1 molar ratio of xanthate and amine, with approximately 10% excess amine preferred for optimal yields. The catalyst system typically employs transition metal complexes that facilitate the aminolysis reaction under mild conditions.

A new method for synthesizing N-alkyl and N,N-dialkyl-O-ethyl thiocarbamates involves the oxidation of ammonium salt of ethyl xanthogenic acid [8]. This approach utilizes sodium hypochlorite and hydrogen peroxide as oxidizing agents, providing a powerful and versatile method for thiocarbamate preparation. The optimal reaction conditions include controlled reaction time, appropriate molar ratios of oxidant to ethylammonium salt, and careful temperature management.

The preparation method using xanthate and amine as starting materials with water as solvent demonstrates the environmental benefits of this approach [9]. The reaction proceeds through the formation of intermediate complexes that facilitate the aminolysis reaction. The method shows excellent compatibility with various amine substrates and provides high yields of thiocarbamate products.

Recent developments in catalytic aminolysis include the use of ruthenium-acridine complexes for the hydrogenation of thiocarbamates [10]. This system demonstrates unprecedented efficiency in converting thiocarbamates to formamides and thiols under hydrogen pressure. The catalyst tolerates various functional groups including amides, esters, and carboxylic acids, highlighting its versatility.

The one-pot synthesis approach represents a significant advancement in xanthate-based thiocarbamate preparation [11]. This method involves the initial formation of O-alkyl-S-hydroxyethyl xanthate through esterification, followed by aminolysis to produce the desired thiocarbamate. The process offers advantages in terms of atom economy and reduced waste generation.

Table 3.2: Catalytic Systems for Xanthate Aminolysis

| Catalyst Type | Reaction Conditions | Yield (%) | Substrate Scope | Environmental Impact |

|---|---|---|---|---|

| Transition Metal | Moderate temperature, inert atmosphere | 85-95 | Broad | Moderate |

| Oxidative Systems | Aqueous medium, ambient temperature | 78-92 | Limited | Low |

| Ruthenium Complex | High pressure, elevated temperature | 90-98 | Very broad | Moderate |

| Acid-Base | Mild conditions, various solvents | 70-88 | Moderate | Low |

Green Chemistry Synthesis Pathways

Green chemistry principles have been increasingly applied to thiocarbamate synthesis, focusing on environmentally benign processes that minimize waste generation and reduce the use of hazardous materials. These approaches emphasize sustainable methodologies while maintaining synthetic efficiency.

The synthesis of dithiocarbamates through Markovnikov addition reactions in water represents a significant green chemistry advancement [12]. This method involves the reaction of amines with carbon disulfide in aqueous medium, followed by electrophilic addition. The process operates at room temperature and eliminates the need for organic solvents, making it highly environmentally friendly.

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool for thiocarbamate preparation [13]. This technique provides rapid heating, reduced reaction times, and improved yields compared to conventional heating methods. The microwave approach also enables solvent-free reactions and supports the use of solid-supported reagents.

The new facile one-pot synthesis of isobutyl thiocarbamate in recycling solvent mixture demonstrates the principles of green chemistry [14]. This method achieves high-purity products in significant yields while minimizing waste through solvent recycling. The optimized process offers simple procedures with high conversion degrees, making it suitable for industrial-scale application.

Water-based synthesis methods have gained prominence in green thiocarbamate chemistry [15]. These approaches utilize water as the primary solvent, reducing the environmental impact associated with organic solvents. The reactions typically proceed through ionic mechanisms that are well-suited to aqueous environments.

The development of simplified green chemistry approaches extends to the synthesis of heterocyclic compounds from thiocarbamate precursors [15]. These methods emphasize the use of readily available starting materials, mild reaction conditions, and minimal waste generation throughout the synthetic sequence.

Table 3.3: Green Chemistry Metrics for Thiocarbamate Synthesis

| Method | Atom Economy (%) | E-Factor | Solvent Usage | Energy Consumption | Waste Generation |

|---|---|---|---|---|---|

| Aqueous Synthesis | 92-96 | 1.2-1.8 | Water only | Low | Minimal |

| Microwave-Assisted | 88-94 | 1.5-2.2 | Reduced/None | Moderate | Low |

| One-Pot Process | 85-92 | 1.8-2.5 | Recycled | Low | Minimal |

| Solvent-Free | 90-95 | 1.1-1.6 | None | Low | Minimal |

Industrial-Scale Production Optimization

Industrial-scale production of O-ethyl thiocarbamate requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality. The scale-up process involves systematic evaluation of temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize production costs.

The process for the preparation of substituted S-alkyl thiocarbamates involves three basic procedures [16]. The first method utilizes carbon oxysulfide introduction into dialkylamine under cooling conditions, followed by alkylation. The second approach involves the direct reaction of alkyl halides with xanthate salts. The third method employs thermal rearrangement reactions under controlled conditions.

Semi-industrial production methods have been developed with emphasis on operational simplicity and high conversion rates [14]. The optimal conditions typically involve temperatures ranging from 75-80°C, controlled addition of reactants, and efficient mixing systems. The crystalline form of the product facilitates separation and purification processes.

The process for the manufacture of dialkyl thionocarbamates addresses the challenges of large-scale production [17]. This method involves the careful control of reaction temperatures, with specific attention to the order of reagent addition. The process includes provisions for handling the generated mercaptans and maintaining product purity throughout the reaction sequence.

Temperature optimization studies have identified critical parameters for industrial synthesis [18]. The optimal temperature range for most thiocarbamate syntheses falls between 70-90°C, with higher temperatures leading to increased side reactions and product degradation. Pressure control is equally important, with most processes operating at atmospheric pressure to minimize equipment costs.

Reaction time optimization involves balancing conversion efficiency with production throughput [19]. Typical reaction times range from 1.5 to 48 hours, depending on the specific synthetic approach and desired product purity. Continuous processes offer advantages in terms of consistent product quality and reduced labor costs.

Table 3.4: Industrial Production Parameters

| Parameter | Optimal Range | Impact on Yield | Cost Considerations | Safety Factors |

|---|---|---|---|---|

| Temperature | 75-85°C | High | Moderate | Low risk |

| Pressure | 1-3 atm | Moderate | Low | Moderate risk |

| Reaction Time | 2-24 hours | High | High | Low risk |

| Catalyst Loading | 0.5-2.0 mol% | High | Moderate | Low risk |

| Solvent Ratio | 1:5-1:10 | Moderate | High | Variable |

Quality Control and Purification Techniques

Quality control and purification represent critical aspects of thiocarbamate synthesis, ensuring product purity and consistency for both research and industrial applications. These techniques encompass analytical methods, purification protocols, and standardization procedures.

Spectroscopic characterization methods provide comprehensive analysis of thiocarbamate products [20]. Infrared spectroscopy reveals characteristic absorptions for the thiocarbamate group, with C=S stretching vibrations typically observed at 1255-1270 cm⁻¹ and N-H stretching at 3250-3350 cm⁻¹. Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹³C NMR showing the characteristic thiocarbamate carbon signal around 189-190 ppm.

Gas chromatography-mass spectrometry (GC-MS) analysis enables both qualitative and quantitative assessment of thiocarbamate purity [21]. The method involves conversion of dithiocarbamate residues to carbon disulfide, which is then analyzed by GC-MS using selected ion monitoring. This technique achieves detection limits of 0.05 mg/kg in various matrices.

Recrystallization techniques represent the primary purification method for thiocarbamate compounds [22]. The process typically involves dissolution in hot hexane (approximately 7 mL/g), followed by controlled cooling to promote crystal formation. The recrystallized product exhibits improved purity and consistent crystal structure.

High-performance liquid chromatography (HPLC) methods have been developed for both normal-phase and reverse-phase analysis of thiocarbamate compounds [23]. The normal-phase method involves extraction with dichloromethane, concentration, and analysis using a trimethylpentane/isopropanol mobile phase with UV detection at 220 nm. The reverse-phase method offers complementary analytical capabilities with different selectivity profiles.

Analytical method validation follows established protocols for accuracy, precision, and reliability [24]. The validation process includes calibration data, blank sample analysis, fortification experiments, and recovery studies. Acceptable recovery ranges typically fall between 80-120%, with relative standard deviations below 15%.

Table 3.5: Analytical Methods for Thiocarbamate Quality Control

| Method | Detection Limit | Precision (RSD) | Analysis Time | Equipment Cost | Regulatory Acceptance |

|---|---|---|---|---|---|

| GC-MS | 0.05 mg/kg | <12% | 15-20 min | High | Excellent |

| HPLC-UV | 0.1-1.0 mg/L | <10% | 10-15 min | Moderate | Good |

| IR Spectroscopy | 1-5% | <5% | 2-5 min | Low | Limited |

| NMR | 0.1-1.0% | <2% | 30-60 min | High | Excellent |

The comprehensive understanding of these synthetic methodologies, from classical nucleophilic substitution to modern green chemistry approaches, provides a robust foundation for the efficient preparation of O-ethyl thiocarbamate. Each method offers distinct advantages in terms of yield, selectivity, environmental impact, and industrial applicability. The integration of advanced analytical techniques ensures consistent product quality and enables continuous process improvement in both research and production settings.

XLogP3

Melting Point

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant